molecular formula C18H17N3O4 B15309400 2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

Cat. No.: B15309400
M. Wt: 339.3 g/mol
InChI Key: HXMIEEHFLNJKCA-UHFFFAOYSA-N
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Description

2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid is a complex organic compound that features a benzyloxycarbonyl group, an amino group, and a pyrrolo[2,3-b]pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid typically involves multi-step organic reactions. One common approach might include:

    Formation of the benzyloxycarbonyl group: This can be achieved by reacting benzyl chloroformate with an appropriate amine.

    Introduction of the pyrrolo[2,3-b]pyridine moiety: This step may involve cyclization reactions using suitable precursors.

    Final assembly: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Scaling up the reaction conditions: Ensuring that the reactions can be performed on a large scale without significant loss of yield.

    Purification techniques: Using methods such as recrystallization, chromatography, or distillation to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as a building block in organic synthesis.

    Biology: May serve as a probe or inhibitor in biochemical studies.

    Medicine: Potentially useful in drug development for targeting specific biological pathways.

    Industry: Could be used in the production of advanced materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(((Benzyloxy)carbonyl)amino)-3-(1H-indol-3-yl)propanoic acid: Similar structure but with an indole moiety instead of pyrrolo[2,3-b]pyridine.

    2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-2-yl)propanoic acid: Similar structure but with a different substitution pattern on the pyridine ring.

Uniqueness

The uniqueness of 2-(((Benzyloxy)carbonyl)amino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid lies in its specific combination of functional groups and the pyrrolo[2,3-b]pyridine moiety, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C18H17N3O4

Molecular Weight

339.3 g/mol

IUPAC Name

2-(phenylmethoxycarbonylamino)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid

InChI

InChI=1S/C18H17N3O4/c22-17(23)15(9-13-10-20-16-14(13)7-4-8-19-16)21-18(24)25-11-12-5-2-1-3-6-12/h1-8,10,15H,9,11H2,(H,19,20)(H,21,24)(H,22,23)

InChI Key

HXMIEEHFLNJKCA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CC2=CNC3=C2C=CC=N3)C(=O)O

Origin of Product

United States

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